molecular formula C20H16Cl2N2O4S B2681007 N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868377-23-5

N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2681007
CAS No.: 868377-23-5
M. Wt: 451.32
InChI Key: ICNSIUFNMXMUMB-ATJXCDBQSA-N
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Description

The compound features a 2,3-dihydro-1,3-benzothiazole core substituted with 4,5-dichloro and propargyl groups, coupled with a 3,4,5-trimethoxybenzamide moiety. Its Z-configuration at the imine bond and electron-withdrawing substituents (Cl, propargyl) likely enhance electrophilic reactivity and intermolecular interactions. Structural characterization of such compounds often employs SHELX for crystallographic refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4S/c1-5-8-24-17-15(7-6-12(21)16(17)22)29-20(24)23-19(25)11-9-13(26-2)18(28-4)14(10-11)27-3/h1,6-7,9-10H,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNSIUFNMXMUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The benzothiazole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Trimethoxybenzamide Moiety: This involves the reaction of 3,4,5-trimethoxybenzoic acid with a suitable amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole core or the amide linkage, potentially leading to the formation of amines or other reduced products.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to epoxides, while substitution reactions can yield a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures to N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds containing benzothiazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is often attributed to their ability to interfere with DNA synthesis and repair mechanisms.
  • Case Studies : A study on benzothiazole derivatives demonstrated their effectiveness against breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound's structural properties suggest potential antimicrobial applications:

  • Inhibition of Pathogens : Similar benzothiazole compounds have been evaluated for their activity against bacteria and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and inhibition of essential metabolic processes.

Neurological Disorders

The compound's unique structure may also lend itself to applications in treating neurological disorders:

  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can protect neuronal cells from oxidative stress and neuroinflammation .
  • Potential for Drug Development : The modulation of neurotransmitter systems by similar compounds indicates a potential pathway for developing treatments for conditions such as Alzheimer's disease or Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the trimethoxybenzamide moiety can enhance binding affinity and specificity. The compound may also interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Research Implications

Comparative studies with oxazolone and thiadiazole derivatives highlight the role of heterocycle choice and substituent design in tuning reactivity and bioactivity. Further crystallographic studies using SHELX/ORTEP-3 are recommended to elucidate conformational differences.

Biological Activity

N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a compound belonging to the benzothiazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₄Cl₂N₂O₃S
  • Molar Mass : 397.28 g/mol
  • Functional Groups : Benzothiazole moiety, trimethoxybenzamide group, and dichloro substituents.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

Key Findings :

  • Cell Line Testing : The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. It exhibited IC₅₀ values of approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D cultures, indicating potent antitumor activity compared to higher IC₅₀ values in 3D cultures (20.46 μM and 16.00 μM respectively) .
  • Mechanism of Action : The compound appears to interact with DNA by binding within the minor groove, which is crucial for its antitumor efficacy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also shown promising antimicrobial activity against various pathogens.

Research Insights :

  • Pathogen Testing : It has been reported to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
  • Comparative Efficacy : The compound's efficacy was notably higher than many other benzothiazole derivatives in inhibiting bacterial growth in vitro .

Case Studies

Several studies have been conducted to evaluate the biological activity of benzothiazole derivatives:

  • Study on Antitumor Activity :
    • A study synthesized various benzothiazole derivatives and tested their effects on breast and colon cancer cell lines.
    • The results indicated that compounds with similar structural features to N-[(2Z)-4,5-dichloro...] had enhanced antitumor potency .
  • Antimicrobial Efficacy Study :
    • A comparative analysis of several benzothiazole derivatives revealed that those containing chlorine substitutions exhibited superior antibacterial properties against a range of bacteria .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC₅₀ Values (μM)Notes
AntitumorA549 (Lung Cancer)6.26High efficacy in 2D cultures
HCC827 (Lung Cancer)6.48Reduced efficacy in 3D cultures
AntimicrobialStaphylococcus aureusN/AEffective against Gram-positive bacteria
Escherichia coliN/AEffective against Gram-negative bacteria

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